(E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLWZACBNHDQFZ-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to yield the desired this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: 3-(5-Chloro-2-methoxyphenyl)propanoic acid.
Reduction: 3-(5-Chloro-2-methoxyphenyl)propanoic acid.
Substitution: 3-(5-Amino-2-methoxyphenyl)acrylic acid or 3-(5-Mercapto-2-methoxyphenyl)acrylic acid.
Scientific Research Applications
(E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloro and methoxy substituents on biological activity.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula (C₁₀H₉ClO₃).
Physicochemical Properties
- Lipophilicity (LogP):
The chloro and methoxy groups in the target compound increase LogP (~3.4), favoring membrane penetration. Analogs with hydrophilic groups (e.g., -OH, -CO₂H) exhibit lower LogP values (~2.0–2.5) . - Acidity:
The acrylic acid moiety (pKa ~4.7) is influenced by substituents. Electron-withdrawing groups (e.g., Cl) lower pKa, enhancing acidity, while electron-donating groups (e.g., OCH₃) raise it . - Solubility: Hydrophilic substituents (e.g., -CO₂H in ’s compound) improve aqueous solubility, whereas nonpolar groups (e.g., 4-Cl-phenoxymethyl in ) reduce it .
Biological Activity
(E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenylacrylic acid structure with a chloro and methoxy substituent, which influences its biological activity. The presence of these substituents can enhance the compound's binding affinity to various biological targets.
The mechanism of action for this compound involves interactions with specific enzymes or receptors. The acrylic acid moiety allows for hydrogen bonding and electrostatic interactions, which are critical for its biological effects. The chloro and methoxy groups may modulate these interactions, affecting the compound's pharmacological profile.
Antiviral Activity
Recent studies have highlighted the antiviral potential of acrylamide derivatives, including this compound. In vitro assays demonstrated that certain analogs exhibited significant antiviral activity against the chikungunya virus (CHIKV). For instance, one study reported that a related acrylamide derivative inhibited CHIKV infection by blocking the attachment of the virus to host cells, showcasing the potential of these compounds in antiviral drug development .
Cytotoxicity and Cell Viability
In cell viability assays, this compound was evaluated for cytotoxic effects on various cell lines. While some derivatives showed promising antiviral activity without significant cytotoxicity, others were found to reduce cell viability at higher concentrations. This highlights the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
